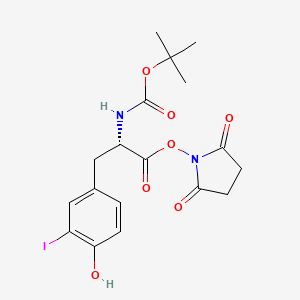
N-Formyl-O-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a methyl group (-CH3) attached to the oxygen atom of the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-O-methyl-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine through acetylation, forming N-acetyl-L-tyrosine. This intermediate is then subjected to methylation using dimethyl sulfate in a Williamson ether synthesis to introduce the methyl group at the hydroxyl position. Finally, the formyl group is introduced through a formylation reaction, often using formic acid or other formylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The methyl and formyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives .
Applications De Recherche Scientifique
N-Formyl-O-methyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-Formyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The methyl group may influence the compound’s hydrophobicity and its ability to cross cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formyl-L-tyrosine: Similar to N-Formyl-O-methyl-L-tyrosine but lacks the methyl group.
O-Methyl-L-tyrosine: Lacks the formyl group but has the methyl group at the hydroxyl position.
N-Formylmethionine: Contains a formyl group but is derived from methionine instead of tyrosine .
Uniqueness
This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and potential biological activities. This dual modification can enhance its reactivity and specificity in various applications .
Propriétés
Numéro CAS |
76757-95-4 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clé InChI |
RDHZMNVRQUJEHZ-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
SMILES canonique |
COC1=CC=C(C=C1)CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)

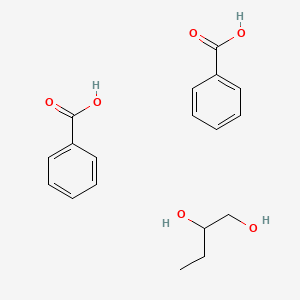
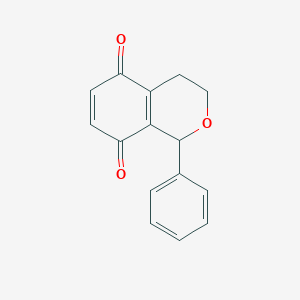
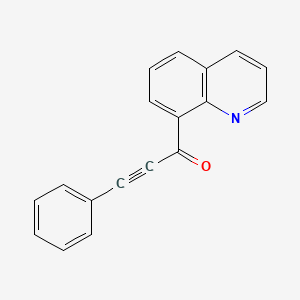
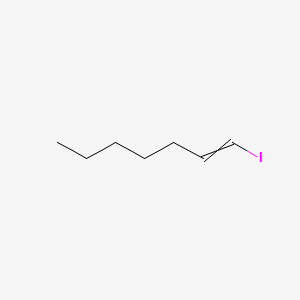
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
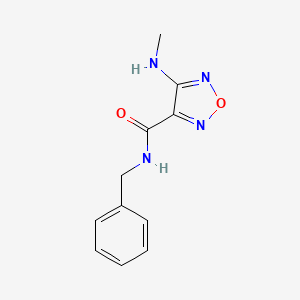


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
